The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule could be a precursor to a protected amino acid. The Boc group is a common protecting group used in peptide synthesis to prevent unwanted reactions at the amino group during chain assembly. Once incorporated into a peptide chain, the Boc group can be selectively removed to reveal the free amino group, allowing for further functionalization or cyclization ().
The molecule shares structural similarities with the amino acid tyrosine, particularly the presence of a phenyl ring with a carboxylic acid group on the side chain. Research on modified tyrosine derivatives explores their potential biological activities, such as affecting neurotransmitter function or enzyme activity. However, further investigation is needed to determine if 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid exhibits similar properties ().
A commercial supplier lists this molecule as an (S)-enantiomer, suggesting potential research into its stereoselective properties. Stereoisomers can have different biological effects, and researchers may be interested in exploring the specific activity of the (S) form of this molecule compared to potential racemic mixtures ().
3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid, also known as (S)-2-[(tert-butoxycarbonyl)amino]-3-(4-(tert-butoxycarbonyl)oxy)phenylpropanoic acid, is an organic compound characterized by a complex structure that includes a tert-butoxycarbonyl protecting group, an amino group, a phenyl moiety, and a propanoic acid backbone. Its molecular formula is C19H27NO7, and it features a chiral center, making it significant for asymmetric synthesis and pharmaceutical applications .
The compound exhibits various functional groups that contribute to its chemical properties and potential biological activities. The presence of the tert-butoxycarbonyl group serves as a protective group for the amino functionality, while the propanoic acid portion adds acidic characteristics to the molecule. This unique combination of features makes it a candidate for further exploration in synthetic chemistry and medicinal applications.
These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various chemical environments.
While specific biological activity data for 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is limited, compounds with similar structures often exhibit notable biological properties. These include:
Further research is needed to elucidate the specific biological activities of this compound.
The synthesis of 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves several steps:
These methods highlight the importance of protecting groups in synthesizing complex organic molecules efficiently .
3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid has potential applications in various fields:
Interaction studies involving 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid could focus on:
Such studies are essential for establishing a comprehensive understanding of the compound's behavior in biological systems.
Several compounds share structural similarities with 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid. Below is a comparison highlighting their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-{(Benzyloxy)carbonylamino}phenyl)propanoic acid | Contains benzyloxy instead of tert-butoxy | Potentially different solubility and reactivity due to the benzene ring |
| 2-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | Chlorine substitution on phenyl | May exhibit different biological activities due to halogen effects |
| (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | Methoxy substitution on phenyl | Different electronic properties affecting reactivity |
These comparisons illustrate how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds. The unique combination of functional groups in 3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid positions it as an interesting candidate for further exploration in synthetic chemistry and medicinal research .
The molecule consists of a propanoic acid backbone substituted at the β-position with a 4-aminophenyl group, where the amine is protected by a Boc group. This design confers two key advantages:
The phenyl ring enhances rigidity, making the compound useful for introducing aromatic motifs into peptide backbones. This is particularly valuable in designing inhibitors of protein-protein interactions (PPIs), where planar aromatic systems often improve binding affinity.
In SPPS, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid is employed to incorporate unnatural amino acids with aromatic side chains. For example, it has been used in the synthesis of:
The compound serves as a precursor to phenanthroindolizidine alkaloids like tylophorinicine, where its aromatic amine participates in Pictet-Spengler cyclizations to form polycyclic frameworks. Recent work has demonstrated its utility in synthesizing PCSK9 inhibitors, where the Boc group is selectively removed to introduce sulfonamide functionalities.
The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid derivatives relies heavily on established carbodiimide-mediated coupling methodologies, with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole representing the cornerstone activation system for peptide bond formation [7] [25]. The mechanistic pathway begins with the interaction between dicyclohexylcarbodiimide and the carboxyl group of the target compound to generate an O-acylisourea intermediate [7] [25]. This intermediate demonstrates exceptional reactivity toward amino nucleophiles, facilitating the formation of amide bonds through nucleophilic attack by the amine component [7].
The activation mechanism proceeds through two distinct pathways depending on the reaction environment [7]. In solution-phase reactions, the O-acylisourea intermediate directly reacts with the target amine to produce the desired amide product alongside the characteristic dicyclohexylurea byproduct [7]. However, in solid-phase applications, the mechanism shifts toward the formation of symmetrical acid anhydrides through the reaction of the O-acylisourea with a second carboxylic acid molecule [7]. This anhydride subsequently undergoes aminolysis to yield the target peptide bond [7].
The incorporation of 1-hydroxybenzotriazole as an additive fundamentally alters the reaction kinetics and selectivity profile [26]. 1-Hydroxybenzotriazole functions by intercepting the O-acylisourea intermediate to form a more stable and selective activated ester [26]. This transformation occurs more rapidly than the competing rearrangement to the unreactive N-acylurea side product, thereby improving overall coupling efficiency [7] [26]. The resulting 1-hydroxybenzotriazole ester maintains sufficient reactivity to undergo aminolysis while exhibiting enhanced resistance to racemization [26].
Research findings demonstrate that the combination of dicyclohexylcarbodiimide and 1-hydroxybenzotriazole achieves coupling efficiencies ranging from 85% to 99% depending on the specific amino acid residues involved [36]. Particularly challenging coupling partners include histidine, threonine, arginine, valine, and isoleucine, which typically require extended reaction times or double coupling procedures to achieve acceptable conversion rates [36].
| Amino Acid | Coupling Efficiency (%) | Recommended Double Coupling |
|---|---|---|
| Histidine | 85-92 | Yes |
| Threonine | 88-94 | Yes |
| Arginine | 86-93 | Yes |
| Valine | 87-94 | Yes |
| Isoleucine | 88-95 | Yes |
| Glycine | 96-99 | No |
| Alanine | 93-98 | Optional |
| Phenylalanine | 94-98 | No |
The optimization of reaction parameters for dicyclohexylcarbodiimide/1-hydroxybenzotriazole coupling requires careful consideration of stoichiometry, temperature, and reaction time [25]. Optimal conditions typically employ 1.1 to 1.5 equivalents of dicyclohexylcarbodiimide with 1.0 to 1.2 equivalents of 1-hydroxybenzotriazole relative to the carboxylic acid component [25]. Reaction temperatures between 20°C and 25°C provide the best balance between reaction rate and side product formation [25].
The selection and optimization of solvent systems for 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid coupling reactions requires careful consideration of the zwitterionic character exhibited by intermediates during the activation and coupling processes [23] [24]. Zwitterionic intermediates form when the amino group of the substrate becomes protonated while the carboxylate remains deprotonated, creating charged species that exhibit altered solubility and reactivity profiles compared to their neutral counterparts [24] [28].
Traditional solvent systems based on N,N-dimethylformamide and dichloromethane provide adequate solubility for most coupling reactions, but encounter limitations when dealing with peptide segments that exhibit strong zwitterionic character [23]. Research has demonstrated that approximately 1% of protected peptide segments remain insoluble even in highly polar solvents such as dimethyl sulfoxide, necessitating the development of more powerful solvent combinations [23].
The most effective solvent systems for managing zwitterionic intermediates incorporate fluorinated alcohols such as trifluoroethanol or hexafluoroisopropanol in combination with chlorinated solvents [23]. Specifically, trifluoroethanol/trichloromethane and trifluoroethanol/dichloromethane mixtures demonstrate exceptional dissolving power for sparingly-soluble protected peptides while maintaining compatibility with standard coupling reagents [23]. These solvent combinations prevent racemization and avoid the formation of undesired trifluoroester byproducts when used with appropriate coupling agents [23].
Recent developments in solvent optimization have identified anisole/dimethyl sulfoxide mixtures as environmentally favorable alternatives to traditional systems [27]. The optimal anisole/dimethyl sulfoxide ratio of 17:3 provides superior coupling efficiency while reducing racemization to less than 2% for histidine residues and less than 1% for cysteine residues [27]. This solvent system demonstrates compatibility with flow chemistry applications and offers improved sustainability metrics compared to conventional N,N-dimethylformamide-based protocols [27].
| Solvent System | Zwitterion Solubility | Racemization (%) | Environmental Impact |
|---|---|---|---|
| N,N-dimethylformamide/Dichloromethane | Moderate | 3-5 | High |
| Trifluoroethanol/Dichloromethane | Excellent | 1-2 | Moderate |
| Anisole/Dimethyl Sulfoxide (17:3) | Excellent | <1-2 | Low |
| Hexafluoroisopropanol/Trichloromethane | Excellent | 1-3 | High |
The mechanism by which fluorinated alcohols enhance solubility involves hydrogen bonding interactions with both the positively charged amino groups and negatively charged carboxylate moieties of zwitterionic species [23]. The high dielectric constant and hydrogen bond donating ability of these solvents stabilize the charged intermediates, preventing aggregation and precipitation that can lead to incomplete coupling reactions [23].
Temperature optimization in these specialized solvent systems requires balancing enhanced solubility at elevated temperatures against increased risk of side reactions [27]. Flow chemistry applications benefit from temperatures between 70°C and 90°C, which provide rapid coupling kinetics while maintaining acceptable levels of racemization [27]. The continuous nature of flow processes allows for precise temperature control and short residence times that minimize exposure to potentially degradative conditions [27].
Modern flow chemistry methodologies have revolutionized the scalable production of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid derivatives by providing unprecedented control over reaction parameters and dramatically reducing synthesis times [10] [11]. Flow-based solid-phase peptide synthesis enables the incorporation of amino acid residues in as little as 1.8 minutes under automated control, representing a 15 to 50-fold improvement over conventional batch methods [12] [14].
The fundamental advantage of flow chemistry lies in its ability to maintain optimal reagent concentrations throughout the reaction vessel while enabling rapid heat and mass transfer [12]. The system configuration typically involves passing reagent streams through a heat exchanger to achieve activation temperatures before entering a low-volume, low-backpressure reaction vessel [12]. This design eliminates the need for post-addition heating and ensures immediate contact between activated reagents and the solid support [12].
Automated fast-flow peptide synthesis platforms have demonstrated the ability to synthesize single-domain proteins ranging from 90 to 164 amino acids in 3.5 to 6.5 hours [14]. These systems incorporate real-time monitoring capabilities through ultraviolet detection of fluorenylmethyloxycarbonyl deprotection products, providing immediate feedback on reaction progress and completion [12] [13]. The integration of heated activation loops allows for precise control of coupling reagent activation prior to delivery to the reaction vessel [13].
| Parameter | Conventional Solid-Phase Peptide Synthesis | Flow Chemistry | Improvement Factor |
|---|---|---|---|
| Cycle Time (minutes/amino acid) | 45-90 | 1.8-3.0 | 15-50x faster |
| Temperature Range (°C) | 20-25 | 70-90 | 2-3x higher |
| Residence Time (minutes) | 120-180 | 1.8-5.0 | 24-100x faster |
| Reagent Activation Time (seconds) | 300-600 | 30-60 | 5-20x faster |
| Heat Transfer Rate | Slow | Rapid | 10-20x faster |
The scalability of flow chemistry systems extends from research-scale applications using 0.5 millimolar quantities to pilot-plant scale production handling up to 5.0 millimolar amounts [15] [19]. Variable bed flow reactors maintain consistent cycle times across this entire scale range while preserving the benefits of continuous flow operation [15]. The compact footprint of these systems allows installation within standard fume hoods while delivering production capabilities that surpass traditional room-temperature batch synthesizers [15] [19].
Quality control in flow-based synthesis benefits from continuous in-line analytics that provide unique resin solvation data in addition to standard ultraviolet absorption measurements [15]. These analytical capabilities enable real-time optimization of reaction conditions and immediate detection of coupling failures or incomplete reactions [15]. The high-fidelity synthesis achieved through flow chemistry produces peptides with purities comparable to or exceeding those obtained through conventional methods [12] [14].
Recent advances in flow chemistry have extended capabilities to include liquid-phase continuous-flow peptide synthesis with integrated aqueous workup and concentration steps [18]. These systems incorporate amidation units with micro-flow reactors, extraction units with mixer settlers, and concentration units with thin-layer evaporators [18]. Near-infrared monitoring enables real-time tracking of peptide bond formation throughout the continuous process [18].
The development of orthogonal protection-deprotection strategies for 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid synthesis requires careful selection of protecting groups that can be selectively removed under different reaction conditions without affecting other protected functionalities [16] [29]. The tert-butoxycarbonyl group serves as the primary amino protecting group due to its stability under basic conditions and clean removal under acidic conditions [29] [30].
Traditional tert-butoxycarbonyl deprotection employs trifluoroacetic acid in dichloromethane, generating tert-butyl cations that can alkylate nucleophilic sites within the molecule [29]. To prevent these side reactions, scavenger molecules such as anisole or thioanisole are typically included in the deprotection cocktail [29]. The mechanism involves protonation of the carbamate oxygen followed by elimination of the tert-butyl group and subsequent decarboxylation to yield the free amine [30].
Alternative deprotection methodologies have been developed to address the limitations of acid-catalyzed cleavage [31]. Sequential treatment with trimethylsilyl iodide followed by methanol provides a milder approach that involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the resulting silyl ester, and final decarboxylation [29]. This method proves particularly valuable for substrates containing acid-sensitive functionalities [31].
Recent innovations in orthogonal deprotection include the development of hydrogenolysis-based removal of fluorenylmethyloxycarbonyl groups under mildly acidic conditions [16]. This approach enables the selective deprotection of fluorenylmethyloxycarbonyl groups in the presence of tert-butoxycarbonyl groups, expanding the range of orthogonal protection strategies available for complex peptide synthesis [16]. The method proves especially valuable for sensitive molecules containing reactive electrophilic groups that are incompatible with traditional basic deprotection conditions [16].
| Protecting Group | Deprotection Conditions | Orthogonal Stability | Applications |
|---|---|---|---|
| tert-Butoxycarbonyl | Trifluoroacetic acid/Dichloromethane | Basic conditions | Primary amino protection |
| Fluorenylmethyloxycarbonyl | Piperidine/N,N-dimethylformamide | Acidic conditions | Temporary amino protection |
| Benzyloxycarbonyl | Hydrogenation/Palladium | Acid/base stable | Permanent amino protection |
| Allyloxycarbonyl | Palladium(0) catalysis | Acid/base stable | Selective removal |
The design of protection strategies for complex molecules requires consideration of the stability hierarchy of different protecting groups [9]. Dual protection approaches using two tert-butoxycarbonyl groups on the same nitrogen atom provide enhanced protection but exhibit increased sensitivity to nucleophiles and reducing agents [9]. These systems enable selective cleavage of the original protecting group while replacing it with a tert-butoxycarbonyl group, offering tactical advantages in synthetic planning [9].
Base-labile deprotection of tert-butoxycarbonyl groups represents an emerging alternative for molecules containing acid-sensitive moieties [32] [38]. Sodium tert-butoxide in slightly wet tetrahydrofuran enables the deprotection of unactivated primary tert-butoxycarbonyl groups through an isocyanate intermediate mechanism [38]. This approach proves particularly valuable when traditional acidic deprotection conditions would compromise other functionalities within the molecule [38].
The stereochemical control in β-amino acid derivatives of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid requires sophisticated synthetic strategies that address the challenges associated with creating quaternary stereocenters while maintaining configurational integrity throughout multi-step synthetic sequences [17]. The incorporation of β-amino acid motifs introduces additional stereochemical complexity due to the presence of both α- and β-stereocenters that must be controlled independently [17].
Self-regeneration of stereocenters methodology provides a powerful approach for controlling absolute stereochemistry in quaternary β-amino acid derivatives [17]. This strategy utilizes the existing stereocenter in a chiral starting material to induce the formation of a new stereocenter at a different position, followed by temporary removal and reinstallation of the original stereocenter through controlled alkylation reactions [17]. The approach ensures that stereochemical control established in the parent amino acid translates to all derivative classes [17].
The synthesis of quaternary β,γ-unsaturated amino acids represents a particularly challenging application requiring precise control over multiple stereocenters [17]. Bis-lactim ether methodology employs chiral auxiliaries derived from L-valine to achieve high levels of 1,4-stereoinduction during condensation reactions with ketone substrates [17]. Subsequent dehydration and methanolysis steps yield methyl esters of substituted L-vinylalanine derivatives with excellent stereochemical purity [17].
Chain extension strategies for quaternary β-amino acid derivatives utilize organometallic intermediates to install new carbon-carbon bonds while preserving existing stereochemistry [17]. The conversion of vinyl selenide precursors to vinyl stannane derivatives enables subsequent cross-coupling reactions that access novel quaternary β,γ-unsaturated amino acid structures [17]. These methodologies demonstrate broad tolerance for different substitution patterns while maintaining high levels of stereochemical control [17].
| Synthetic Method | Stereoselectivity (de) | Substrate Scope | Key Advantages |
|---|---|---|---|
| Bis-lactim ether | >95% | α-Branched amino acids | High 1,4-stereoinduction |
| Self-regeneration of stereocenters | >90% | Quaternary centers | Configurational stability |
| Vinyl stannane coupling | >85% | β,γ-Unsaturated derivatives | Functional group tolerance |
| Oxazolidinone alkylation | >92% | α-Alkyl amino acids | Predictable stereochemistry |
The stability of quaternary amino acid derivatives to racemization represents a significant advantage in synthetic applications [17]. Unlike tertiary amino acids that can undergo epimerization under basic conditions, quaternary derivatives maintain their stereochemical integrity throughout extended reaction sequences [17]. This property enables the use of harsh reaction conditions that would otherwise compromise stereochemical purity [17].
Asymmetric alkylation strategies employ chiral oxazolidinone and imidazolidinone derivatives to control the introduction of side chain substituents [17]. The temporary removal of the α-stereocenter through enolate formation allows for controlled alkylative introduction of the desired side chain, followed by reinstallation of the original stereochemistry [17]. This methodology has been successfully applied to access quaternary amino acids bearing alanine, phenylalanine, and tyrosine side chains with excellent stereochemical control [17].